molecular formula C17H25N3O2S B6706474 N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide

N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide

Cat. No.: B6706474
M. Wt: 335.5 g/mol
InChI Key: XJVHSJYNHGTMEY-UHFFFAOYSA-N
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Description

N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a cyanocyclohexyl moiety, and a methylphenyl group, making it a versatile molecule for chemical synthesis and biological research.

Properties

IUPAC Name

N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-3-10-23(21,22)20-17-9-5-8-16(13(17)2)19-15-7-4-6-14(11-15)12-18/h5,8-9,14-15,19-20H,3-4,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHSJYNHGTMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1C)NC2CCCC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the 3-cyanocyclohexylamine. This can be achieved through the cyanation of cyclohexylamine using reagents like cyanogen bromide under controlled conditions.

  • Amination Reaction: : The 3-cyanocyclohexylamine is then reacted with 2-methylphenylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired sulfonamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The nitrile group (–CN) can be reduced to an amine (–NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and protein interactions.

  • Medicine: : Potential applications in drug development due to its sulfonamide group, which is a common pharmacophore in many therapeutic agents. It may exhibit antibacterial, antifungal, or anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials, such as polymers or coatings, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Aminocyclohexyl)phenyl]propane-1-sulfonamide: Lacks the nitrile group, which may affect its reactivity and biological activity.

    N-[3-[(3-Cyanocyclohexyl)amino]phenyl]methanesulfonamide: Similar structure but with a different sulfonamide linkage, which can influence its chemical properties and applications.

Uniqueness

N-[3-[(3-cyanocyclohexyl)amino]-2-methylphenyl]propane-1-sulfonamide is unique due to the presence of both a nitrile group and a sulfonamide group, providing a combination of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

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